An In-depth Technical Guide to 5-(3-Fluorophenyl)-5-oxovaleric acid (CAS 845790-38-7)
An In-depth Technical Guide to 5-(3-Fluorophenyl)-5-oxovaleric acid (CAS 845790-38-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(3-Fluorophenyl)-5-oxovaleric acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines known properties with a plausible synthetic protocol derived from established chemical principles for analogous compounds.
Core Compound Properties
5-(3-Fluorophenyl)-5-oxovaleric acid, with the CAS number 845790-38-7, is a keto-acid derivative incorporating a fluorinated phenyl ring.[1][2] The presence of the fluorine atom can significantly influence the compound's physicochemical and biological properties, making it an attractive scaffold for drug discovery.[3]
Physicochemical Data
The following table summarizes the key computed physicochemical properties of 5-(3-Fluorophenyl)-5-oxovaleric acid, primarily sourced from the PubChem database.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO₃ | PubChem[1][2] |
| Molecular Weight | 210.2 g/mol | PubChem[1][2] |
| IUPAC Name | 5-(3-fluorophenyl)-5-oxopentanoic acid | PubChem[1][2] |
| CAS Number | 845790-38-7 | PubChem[1][2] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 210.069221 g/mol | PubChem[1] |
| Topological Polar Surface Area | 54.4 Ų | PubChem[1] |
| Heavy Atom Count | 15 | PubChem[1] |
Synthesis and Experimental Protocols
Plausible Synthetic Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on the synthesis of similar compounds, such as 4-(4-fluorobenzoyl) butyric acid.[8]
Reaction:
Fluorobenzene + Glutaric Anhydride --(AlCl₃)--> 5-(3-Fluorophenyl)-5-oxovaleric acid
Materials:
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Fluorobenzene
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Glutaric Anhydride
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (CH₂Cl₂) (or another suitable inert solvent)
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Hydrochloric Acid (HCl), concentrated
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Ice
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension in an ice bath. Prepare a solution of glutaric anhydride and fluorobenzene in dichloromethane. Add this solution dropwise to the cooled AlCl₃ suspension with vigorous stirring. The reaction is exothermic, and the temperature should be maintained between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure 5-(3-Fluorophenyl)-5-oxovaleric acid.
Safety Precautions: Aluminum chloride is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Characterization
The synthesized compound would typically be characterized using the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carbonyl, carboxylic acid, C-F bond).
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Biological Activity and Potential Applications
As of the current literature survey, there is no specific information available on the biological activity or mechanism of action of 5-(3-Fluorophenyl)-5-oxovaleric acid. However, the structural motif of a keto-acid is present in various biologically active molecules and metabolic intermediates.[9][10][11] The introduction of a fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3]
Given its structure, 5-(3-Fluorophenyl)-5-oxovaleric acid could be a valuable intermediate in the synthesis of more complex molecules for various therapeutic areas. Keto-acids have been explored as precursors for a range of pharmacologically active compounds.[1][12]
Logical Workflow
The following diagram illustrates a general workflow for the synthesis and potential characterization of 5-(3-Fluorophenyl)-5-oxovaleric acid.
References
- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(3-Fluorophenyl)-5-oxovaleric acid | C11H11FO3 | CID 2759127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. byjus.com [byjus.com]
- 8. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 9. Keto acid - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. tuscany-diet.net [tuscany-diet.net]
- 12. mdpi.com [mdpi.com]
